molecular formula C3H4N2 B1589465 Imidazole-d4 CAS No. 6923-01-9

Imidazole-d4

Cat. No.: B1589465
CAS No.: 6923-01-9
M. Wt: 72.1 g/mol
InChI Key: RAXXELZNTBOGNW-MSWVZFBTSA-N
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Description

Imidazole-d4 is a deuterated form of imidazole, where four hydrogen atoms are replaced by deuterium. Imidazole itself is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is highly significant in various fields due to its unique chemical properties and biological activities. The deuterated form, this compound, is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as it provides clearer signals by reducing background noise.

Mechanism of Action

Target of Action

Imidazole-d4, a deuterated derivative of Imidazole, interacts with several targets. These include Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, Serine/threonine-protein kinase pim-1, Isopentenyl-diphosphate Delta-isomerase, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Leukotriene A-4 hydrolase, Gephyrin, Acyl carrier protein, Sensor protein FixL, Cytochrome c, Circadian clock protein KaiB, Histidinol dehydrogenase, Acyl-CoA thioesterase I, A/G-specific adenine glycosylase, YopE regulator, Unconventional myosin-Ie, Meiotic recombination protein DMC1/LIM15 homolog, Guanine deaminase .

Mode of Action

It is known that this compound, like its parent compound imidazole, is a planar five-membered ring and is a highly polar compound . It is widely used as a corrosion inhibitor . The interaction of this compound with its targets may result in changes in the biochemical processes within the cell .

Biochemical Pathways

This compound, being a derivative of Imidazole, is likely to affect similar biochemical pathways. Imidazole is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . The imidazole group is an ubiquitous chemical motif present in several key types of biomolecules .

Pharmacokinetics

A study on the pharmacokinetics and tissue distribution of orally administered imidazole dipeptides in carnosine synthase gene knockout mice showed that the concentrations of these compounds in the tissues increased in a time-dependent manner after administration . This suggests that this compound might have similar pharmacokinetic properties.

Result of Action

Imidazole has been found to have various functions, such as antioxidant, pH-buffering, metal-ion chelation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound may be affected by the presence of certain functional groups and the reaction conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazole-d4 typically involves the deuteration of imidazole. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents to achieve high yields of the deuterated product. The reaction conditions are optimized to ensure the efficient exchange of hydrogen with deuterium.

Chemical Reactions Analysis

Types of Reactions: Imidazole-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form imidazolone derivatives.

    Reduction: It can be reduced to form imidazolidine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.

Major Products:

    Oxidation: Imidazolone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Imidazole-d4 has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various chemical reactions. Its deuterated form is particularly useful in NMR spectroscopy for studying molecular structures.

    Biology: this compound is used in enzyme assays and as a buffer in biological experiments.

    Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: this compound is used in the production of polymers and as a corrosion inhibitor.

Comparison with Similar Compounds

    Imidazole: The non-deuterated form, widely used in various applications.

    Triazole: Another nitrogen-containing heterocycle with similar chemical properties but higher specificity for certain biological targets.

    Pyrazole: Similar to imidazole but with adjacent nitrogen atoms, used in pharmaceuticals and agrochemicals.

Uniqueness: Imidazole-d4 is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and kinetic studies. The presence of deuterium atoms reduces background noise in NMR spectra, allowing for clearer and more accurate analysis of molecular structures.

Properties

IUPAC Name

1,2,4,5-tetradeuterioimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXELZNTBOGNW-MSWVZFBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470780
Record name Imidazole-d4
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6923-01-9
Record name Imidazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6923-01-9
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Synthesis routes and methods I

Procedure details

1.6 M nBuLi (66 ml; 45 mmol) is added at −45° C. to a ˜1:1 mixture of 1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole and 1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole (15 g; 43 mmol) in THF (210 ml). After 15 min. at −45° C. the reaction mixture is cooled to −55° C. and pentafluoropyridine (5.1 ml; 47 mmol) is rapidly introduced. The cooling bath is removed, the reaction mixture allowed to warm to −15° C. and poured on water (1 l), which is then acidified with 2N HCl (100 ml). After stirring for 5 min. the mixture is combined with a saturated solution of Na2CO3 and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness rendering the title compound as brownish crystals (16.3 g). Chromatography (SiO2; acetone/hexanes 1:1) yields the title compound together with some unreacted and unprotected imidazole starting material, which could be removed by washing with acetone yielding the title compound (8.7 g; 52.4%).
Name
Quantity
66 mL
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reactant
Reaction Step One
Name
1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole
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0 (± 1) mol
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reactant
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1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole
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15 g
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210 mL
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solvent
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5.1 mL
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reactant
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Synthesis routes and methods II

Procedure details

A flask was charged with 3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine (Step C), (560.0 mg, 2 mmol) and CH2Cl2 (10 mL) and placed in an ice bath. To this solution, 1,1-thiocarbonyldiimidazole (463 mg, 2.6 mmol) was added and the reaction was warmed to RT. After 4 h, the solvent was concentrated in vacuo and the residual yellow solid was titrated with acetone to yield the title compound as a 1/1 mixture with imidazole. This mixture was used directly in the next step.
Name
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
Quantity
560 mg
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reactant
Reaction Step One
Quantity
10 mL
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solvent
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463 mg
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reactant
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Synthesis routes and methods III

Procedure details

Reaction of compound 1 with acetyl chloride and base, such as Et3N, Hunig's Base, or imidazole in either acetonitrile or tetrahydrofuran at either room temperature or 45° C. provided compound 1a.
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Synthesis routes and methods IV

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.
[Compound]
Name
heterocycle
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triazolium
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Synthesis routes and methods V

Procedure details

Stannous chloride dihydrate (55.0 g) was added portionwise to a stirred suspension of 1-(3-methyl-4-nitrophenyl)imidazole (10.0 g) in absolute ethanol (100 cm3). After heating under reflux for 4 hours, the cooled mixture was basified to pH8 with aqueous 2.5M sodium hydroxide solution and filtered. The filtrate was evaporated in vacuo, partitioned between chloroform (100 cm3) and water (50 cm3), and the aqueous phase was further extracted with chloroform (3×50 cm3). The combined and dried (MgSO4) extracts were concentrated in vacuo to give a solid which was recrystallised from ethyl acetate to afford 1-(4-amino-3-methylphenyl)imidazole)imidazole, m.p. 131°-134°, (4.7 g).
[Compound]
Name
Stannous chloride dihydrate
Quantity
55 g
Type
reactant
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10 g
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reactant
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole-d4
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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